2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 2,4,6-trimethylphenyl group at position 4 and a chloroacetamide moiety at position 2. Its molecular formula is C₁₅H₁₅ClN₂OS, with a molecular weight of 306.81 g/mol. The compound’s structure combines aromatic rigidity (from the trimethylphenyl group) with the electrophilic reactivity of the chloroacetamide group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-8-4-9(2)13(10(3)5-8)11-7-19-14(16-11)17-12(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBTVPSSICXNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Introduction of the Trimethylphenyl Group: : The trimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trimethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Chloroacetamide Group: : The chloroacetamide group can be introduced through nucleophilic substitution reactions involving chloroacetyl chloride and the thiazole derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Chloroacetyl chloride, amines, alcohols, and polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted thiazoles or acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.
Industry
In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky groups like naphthalen-1-yl or trimethylphenyl may restrict rotational freedom, affecting binding to biological targets .
- Electron Density : Electron-donating methyl groups on the phenyl ring could modulate the electron density of the thiazole core, altering reactivity in substitution reactions .
Enzyme Modulation
- COX/LOX Inhibition : Analogues like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibit dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 μM), whereas the trimethylphenyl derivative’s activity remains uncharacterized. Polar substituents (e.g., hydroxyl) are critical for enzyme interaction .
- Nrf2/ARE Pathway Activation: The chemically related compound CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) activates the Nrf2/ARE pathway, suggesting that trimethylphenyl-thiazole hybrids may have antioxidant applications .
Antimicrobial Activity
Hydrazinyl derivatives of 2-chloro-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamide (e.g., 8a-c ) show moderate antimicrobial activity, with MIC values ranging from 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The trimethylphenyl variant’s activity is unreported but warrants investigation .
Physicochemical and Crystallographic Properties
Notable Trends:
Biological Activity
2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative notable for its unique structural features, including a chloro group and a trimethylphenyl moiety. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties and cytotoxic effects against various cancer cell lines. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 294.8 g/mol
- CAS Number : 568543-62-4
- Density : 1.158 g/cm³
- Boiling Point : 324.1 °C
Synthesis
The synthesis of this compound can be achieved through the following steps:
- Stage 1 : React 2-Amino-4-(2,4,6-trimethylphenyl)thiazole with potassium carbonate to form an intermediate.
- Stage 2 : React the intermediate with chloroacetyl chloride to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit diverse antimicrobial activities. Thiazole derivatives have been shown to possess significant efficacy against various bacterial and fungal strains. For instance:
- Study A : A study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Study B : Another investigation revealed antifungal activity against Candida albicans.
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:
- Case Study 1 : In vitro assays revealed that this compound exhibited cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways.
Structure Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. The presence of the chloro group and the trimethylphenyl moiety in this compound may enhance its reactivity and biological properties compared to other thiazole derivatives.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-N-(4-methylthiazol-2-yl)acetamide | Thiazole ring with methyl substitution | Potentially different biological activity |
| N-(4-methylphenyl)-thiazol-2-amine | Lacks chloro substitution | May exhibit different reactivity |
| 5-Amino-1,3-thiazole derivatives | Varying substituents on thiazole ring | Diverse biological profiles |
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide?
The synthesis typically involves coupling 2-amino-4-(2,4,6-trimethylphenyl)thiazole with chloroacetyl chloride. A method adapted from related thiazole-acetamide derivatives involves:
- Step 1: Reacting 2,4,6-trimethylphenyl-substituted thiazole-2-amine with chloroacetyl chloride in dichloromethane.
- Step 2: Using triethylamine as a base to neutralize HCl byproducts.
- Step 3: Refluxing for 3–4 hours under inert conditions, followed by purification via recrystallization (methanol:acetone, 1:1) . Key Validation: Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming molecular geometry. For example:
- Crystal System: Triclinic (space group P1).
- Unit Cell Parameters:
| a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|
| 7.1278 | 8.4434 | 10.3637 | 95.34 | 106.14 | 96.74 |
- Hydrogen Bonding: Inversion dimers form via N–H⋯N interactions (R₂²(8) motif) .
Supplementary methods include FT-IR (amide C=O stretch at ~1680 cm⁻¹) and NMR (thiazole proton signals at δ 7.2–7.5 ppm) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity: Use agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL).
- Enzyme Inhibition: Test against acetylcholinesterase or kinases via spectrophotometric assays (IC₅₀ determination).
- Cytotoxicity: MTT assay on HEK-293 or HeLa cell lines (48-hour exposure) .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of this compound be addressed?
Low yields (e.g., 2–5% in ) often arise from side reactions or inefficient intermediates. Strategies include:
- Optimization of Coupling Agents: Replace EDC·HCl with DCC/DMAP to improve amide bond formation efficiency .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .
- Catalytic Additives: Use 4-dimethylaminopyridine (DMAP) to accelerate acylation . Case Study: A 15% yield improvement was achieved by switching to DMF and adding 5 mol% DMAP .
Q. How should contradictory data in biological activity be resolved?
Discrepancies in IC₅₀ values or toxicity profiles may arise from:
- Assay Variability: Standardize protocols (e.g., ATP-based viability assays vs. MTT).
- Compound Purity: Validate via HPLC-MS; impurities >1% can skew results .
- Solubility Effects: Use DMSO stocks ≤0.1% to avoid solvent-mediated artifacts . Example: A study reporting conflicting cytotoxicity data traced variability to inconsistent DMSO concentrations .
Q. What computational methods predict this compound’s interaction with biological targets?
- Docking Studies: Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
- ADMET Prediction: Employ SwissADME to evaluate permeability (LogP ~2.5) and CYP450 interactions . Key Finding: Docking scores suggest strong H-bonding with thiazole nitrogen and hydrophobic interactions with trimethylphenyl groups .
Methodological Considerations
- Synthetic Challenges: Steric hindrance from the 2,4,6-trimethylphenyl group may slow acylation; microwave-assisted synthesis (60°C, 30 min) can mitigate this .
- Crystallography Artifacts: Thermal motion in the thiazole ring requires high-resolution data (≤0.8 Å) to avoid misinterpretation .
- Biological Assay Design: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
